N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is a novel chemical compound that belongs to the class of isonicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide typically involves a multi-step process. One common method includes the reaction of isonicotinoyl chloride with furanyl-3-methylpyridine, followed by treatment with ammonia. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, usually in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide has shown promise in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been tested for its biological properties, including cytotoxicity towards cancer cell lines such as HepG2, MCF-7, and HeLa.
Medicine: The compound exhibits potential as an anti-tumor, anti-inflammatory, and antioxidant agent.
Industry: Its unique structure offers potential breakthroughs in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide exerts its effects involves several molecular targets and pathways:
Anti-tumor Activity: The compound induces cytotoxicity in cancer cells by interfering with cellular processes such as DNA replication and repair.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: This compound shares a similar structure and has been studied for its biological properties.
Other Isonicotinamides: Compounds in this class often exhibit similar biological activities, such as anti-tumor and anti-inflammatory effects.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide stands out due to its unique combination of a furan ring, pyridine ring, and isopropoxynicotinamide moiety. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)25-18-4-3-15(11-21-18)19(23)22-9-14-7-17(10-20-8-14)16-5-6-24-12-16/h3-8,10-13H,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOMLYDPBJGPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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